molecular formula C19H21BrFN3O B2783519 N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 775317-02-7

N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No. B2783519
CAS RN: 775317-02-7
M. Wt: 406.299
InChI Key: VOIHETIXEAIXER-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, also known as BMS-820132, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide exerts its pharmacological effects by inhibiting the activity of PI3K, an enzyme that plays a crucial role in cell growth and survival. By blocking this pathway, this compound can prevent the proliferation of cancer cells and induce apoptosis. In addition, this compound has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammation. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is its specificity for the PI3K pathway, which makes it a promising candidate for targeted cancer therapy. In addition, its anti-inflammatory properties make it a potential treatment for a wide range of inflammatory diseases. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo. Further research is needed to optimize its pharmacokinetic properties and improve its therapeutic potential.

Future Directions

There are several future directions for the research on N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide. One area of interest is the development of novel formulations that can improve its pharmacokinetic properties and increase its efficacy in vivo. Another direction is the investigation of its potential in combination with other drugs or therapies for cancer and inflammatory diseases. In addition, further studies are needed to elucidate its mechanism of action and identify potential biomarkers of response. Overall, this compound shows great promise as a novel therapeutic agent for various diseases, and further research is warranted to fully explore its potential.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves the reaction of 2-bromo-4-methylbenzoic acid with 4-(4-fluorophenyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with N,N-dimethylacetamide to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has been studied for its potential therapeutic applications in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells by targeting the phosphatidylinositol 3-kinase (PI3K) pathway. In addition, it has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrFN3O/c1-14-2-7-18(17(20)12-14)22-19(25)13-23-8-10-24(11-9-23)16-5-3-15(21)4-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIHETIXEAIXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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